molecular formula C8H12O2 B14596360 3-Methoxy-2,4,5-trimethylfuran CAS No. 61186-78-5

3-Methoxy-2,4,5-trimethylfuran

Cat. No.: B14596360
CAS No.: 61186-78-5
M. Wt: 140.18 g/mol
InChI Key: IBJOITFGJQWHIH-UHFFFAOYSA-N
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Description

3-Methoxy-2,4,5-trimethylfuran is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its three methyl groups and one methoxy group attached to the furan ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,4,5-trimethylfuran can be achieved through various methods. One common approach involves the methylation of 2,4,5-trimethylfuran using methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or zeolites can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,4,5-trimethylfuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

3-Methoxy-2,4,5-trimethylfuran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: It can be used as a precursor in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,4,5-trimethylfuran involves its interaction with various molecular targets. The methoxy and methyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethylfuran: Lacks the methoxy group, which can result in different reactivity and properties.

    3-Methoxyfuran: Lacks the additional methyl groups, affecting its steric and electronic characteristics.

    2,5-Dimethylfuran: Another furan derivative with different substitution patterns.

Uniqueness

3-Methoxy-2,4,5-trimethylfuran is unique due to the combination of its methoxy and methyl groups, which can significantly influence its chemical behavior and potential applications. This distinct structure allows for specific interactions and reactivity that may not be observed in other furan derivatives.

Properties

CAS No.

61186-78-5

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-methoxy-2,4,5-trimethylfuran

InChI

InChI=1S/C8H12O2/c1-5-6(2)10-7(3)8(5)9-4/h1-4H3

InChI Key

IBJOITFGJQWHIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1OC)C)C

Origin of Product

United States

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